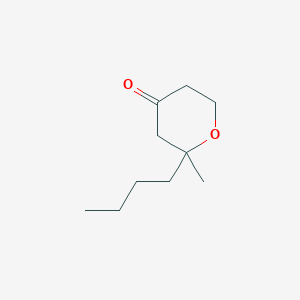

2-butyl-2-methyldihydro-2H-pyran-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-butyl-2-methyldihydro-2H-pyran-4(3H)-one is an organic compound belonging to the class of dihydropyrans. These compounds are known for their diverse applications in organic synthesis and potential biological activities. The structure of this compound includes a six-membered ring with oxygen and various substituents, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butyl-2-methyldihydro-2H-pyran-4(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-butyl-2-methyl-1,3-diene with an aldehyde in the presence of a catalyst can lead to the formation of the desired dihydropyran.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-butyl-2-methyldihydro-2H-pyran-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield lactones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a building block for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-butyl-2-methyldihydro-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-butyl-2-methyltetrahydrofuran: Similar structure but lacks the oxygen in the ring.

2-butyl-2-methyl-1,3-dioxane: Contains an additional oxygen in the ring.

2-butyl-2-methyl-1,4-dioxane: Different ring size and oxygen placement.

Uniqueness

2-butyl-2-methyldihydro-2H-pyran-4(3H)-one is unique due to its specific ring structure and substituents, which confer distinct chemical and biological properties

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-butyl-2-methyldihydro-2H-pyran-4(3H)-one?

- Methodological Answer : The compound can be synthesized via cyclization of γ-keto esters or through Claisen condensation under controlled conditions. For example, analogous dihydropyran derivatives are prepared using oxidation-reduction sequences or substitution reactions (e.g., electrophilic aromatic substitution) . Key parameters include solvent selection (e.g., DMF or DMSO), temperature optimization (reflux vs. room temperature), and catalysts such as Lewis acids to enhance reaction efficiency .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are critical for identifying substituent positions and stereochemistry. Coupling constants in 1H NMR can reveal ring conformation (e.g., axial vs. equatorial substituents) .

- Mass Spectrometry (MS) : High-resolution MS (ESI-TOF) confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity (>95% is standard for biological assays) .

Q. What are the key physical and chemical properties influencing reactivity?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., acetone, DMSO) enhance solubility for reactions.

- Stability : The lactone ring is sensitive to hydrolysis under acidic/basic conditions; storage in anhydrous environments is recommended .

- Electrophilicity : The ketone group at C4 participates in nucleophilic additions, while the dihydropyran ring enables Diels-Alder reactions .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of substituted derivatives?

- Methodological Answer :

- Chiral Catalysts : Copper(II)-bisphosphine complexes induce asymmetry in cyclization steps, achieving enantiomeric excess (ee) >80% .

- Reaction Optimization : Lower temperatures (-20°C to 0°C) favor kinetic control, while solvent polarity (e.g., THF vs. toluene) modulates transition-state stability .

- Analytical Validation : X-ray crystallography or NOESY NMR confirms stereochemical outcomes .

Q. What strategies address contradictions in reported biological activity data?

- Methodological Answer :

- Standardized Assays : Reproduce studies using identical cell lines (e.g., HepG2 for cytotoxicity) and concentrations (IC50 vs. EC50) .

- Purity Reassessment : Verify compound purity via HPLC and elemental analysis; impurities >2% can skew bioactivity results .

- Structural Analog Comparison : Evaluate activity trends across derivatives (e.g., phenyl vs. alkyl substituents) to isolate pharmacophore contributions .

Q. How can computational methods predict the compound’s metabolic pathways?

- Methodological Answer :

- In Silico Tools : Use PISTACHIO and REAXYS databases to model cytochrome P450 interactions and predict metabolites (e.g., hydroxylation at C3 or C5) .

- Docking Studies : Molecular dynamics simulations identify binding affinities with target enzymes (e.g., COX-2 for anti-inflammatory activity) .

Q. What experimental designs optimize yield in multi-step syntheses?

- Methodological Answer :

Properties

Molecular Formula |

C10H18O2 |

|---|---|

Molecular Weight |

170.25 g/mol |

IUPAC Name |

2-butyl-2-methyloxan-4-one |

InChI |

InChI=1S/C10H18O2/c1-3-4-6-10(2)8-9(11)5-7-12-10/h3-8H2,1-2H3 |

InChI Key |

SDDXUNRRRPXCKR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1(CC(=O)CCO1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.